![molecular formula C19H14N4O3S B2518687 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide CAS No. 893978-94-4](/img/structure/B2518687.png)
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide
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Overview
Description
Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that contain an imidazole ring fused with a thiazole ring . They have been of interest to medicinal chemists due to their wide range of therapeutic applications .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a 3-methylimidazo[2,1-b]thiazol-6-yl group attached to a phenyl group . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
These compounds can undergo various chemical reactions depending on the functional groups present. For example, they can form glutathione conjugates via oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, one similar compound, (3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate, is a solid at room temperature .Scientific Research Applications
- Results : Some compounds from the first series demonstrated potent activity against MCF-7 cells, with IC50 values ranging from 8.38 to 11.67 µM. Notably, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide inhibited VEGFR-2 (IC50 = 0.33 µM) and induced apoptosis in MCF-7 cells .
Anticancer Activity
Anti-Mycobacterial Potential: (Additional Research):
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimycobacterial properties , suggesting that this compound may also target mycobacteria.
Mode of Action
It is likely that the compound interacts with its targets in a way that inhibits their function, leading to the observed antimycobacterial effects .
Biochemical Pathways
Given the antimycobacterial properties of similar compounds , it is likely that this compound affects pathways related to the survival and proliferation of mycobacteria.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been optimized for bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that this compound may also have antimycobacterial effects.
properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-4-2-6-15(8-13)20-18(24)14-5-3-7-16(9-14)23(25)26/h2-11H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEAMLWDDJIUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide |
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